![molecular formula C12H18BF4N2Rh- B1588871 Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate CAS No. 32679-02-0](/img/structure/B1588871.png)
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Overview
Description
“Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate” is a chemical compound with the molecular formula C12H18BF4N2Rh . It is often used as a catalyst for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes .
Molecular Structure Analysis
The molecular weight of “this compound” is 379.99 g/mol . The compound contains a rhodium atom coordinated to two acetonitrile molecules and a 1,5-cyclooctadiene ring .Chemical Reactions Analysis
“this compound” is used as a catalyst for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes . This reaction forms aryl silanes, which are useful in various chemical syntheses .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties may be available from suppliers or in material safety data sheets.Scientific Research Applications
Synthesis of Carbo- and Hetero-cyclic Compounds
Bis(acetonitrile)dicarbonyl η5-indenyl molybdenum tetrafluoroborate, a related compound to Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate, has been used in the direct complexation of functionalised dienes. This leads to intramolecular reactions at the metal center, providing a novel route for the synthesis of various carbo- and hetero-cyclic compounds, such as cyclopentanes, tetrahydrofurans, and tetrahydropyrans. The initially formed product is an η3-allyl complex that can undergo further synthetic transformations upon reaction with nucleophiles (Baxter, Green, & Lee, 1989).
Catalytic Activity in Organic Synthesis
A series of cationic rhodium(I) complexes, including those with 1,5-cyclooctadiene, have been synthesized and characterized for their catalytic activity in various organic synthesis processes. These include acetophenone hydrosilylation and dimethyl itaconate hydrogenation. Such complexes have been found to significantly influence the efficiency and outcome of these reactions (Cadierno et al., 2010).
Isomerization and Deuterium Exchange
Bis(triorganophosphine)(cyclooctadiene)iridium(I) tetrafluoroborates, closely related to the subject compound, have been used for deuterium exchange in aromatic substrates. They are efficient for this purpose, comparable to pre-catalysts used in exchange processes, demonstrating their utility in isomerization and hydrogen/deuterium exchange reactions (Ellames et al., 2001).
Homogeneous Catalysis
Rhodium(I) complexes with 1,5-cyclooctadiene have been explored as homogeneous catalysts in hydrogenation processes. Their utility in repeated usage for the hydrogenation of specific organic compounds and their role in maintaining catalyst stability and reactivity hasbeen highlighted. These findings suggest potential applications in industrial and laboratory-scale organic synthesis (Uehara & Bailar, 1982).
Asymmetric Hydrogenation
Novel chiral bis(phosphinites) derived from 1,5-cyclooctadiene rhodium complexes have been tested in asymmetric hydrogenation. These complexes provided enantioselectivities of up to 55% in hydrogenation processes, indicating their potential in producing chiral compounds, a crucial aspect in pharmaceutical and fine chemical synthesis (Hauptman, Shapiro, & Marshall, 1998).
Catalysis of Intramolecular Hydroamination
Cationic rhodium(I) and iridium(I) complexes, including those with 1,5-cyclooctadiene, have shown high efficiency in catalyzing intramolecular hydroamination reactions. These complexes, particularly when paired with weakly coordinating counter-ions, have demonstrated significant improvements in catalytic activity compared to other complexes, highlighting their utility in specialized organic synthesis (Dabb et al., 2009).
Mechanism of Action
Target of Action
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate, also known as [rh(cod)(mecn)2]bf4, is primarily used as a catalyst in organic synthesis . Its primary targets are aryl iodides and bromides .
Mode of Action
The compound interacts with its targets (aryl iodides and bromides) in the presence of tetraethoxysilanes . This interaction is facilitated by the rhodium(I) in the compound, which acts as a catalyst .
Biochemical Pathways
The interaction between this compound and its targets leads to the formation of aryl silanes . This process is part of the broader silylation pathway, which is crucial in the synthesis of various organic compounds .
Pharmacokinetics
Its effectiveness as a catalyst can be influenced by factors such as concentration and reaction conditions .
Result of Action
The result of the action of this compound is the formation of aryl silanes such as (4-bromophenyl)triethoxysilane and 4-(triethoxysilyl)acetophenone . These compounds have various applications in the field of organic synthesis .
Safety and Hazards
properties
IUPAC Name |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLHOBPBGAKNV-SUESZSCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4N2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456403 | |
Record name | 32679-02-0 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32679-02-0 | |
Record name | 32679-02-0 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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